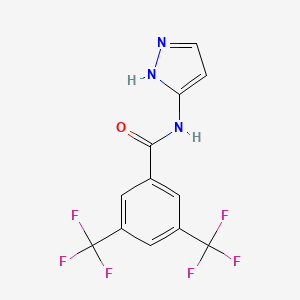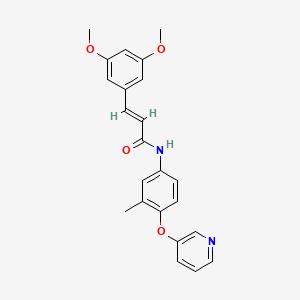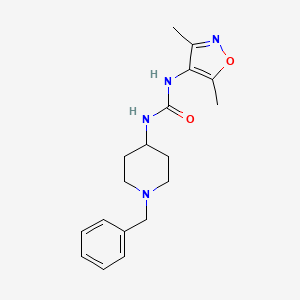
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide, also known as BVT-2733, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of a key enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition by N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide leads to the accumulation of DNA damage and ultimately cell death. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to modulate other signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been found to exhibit several biochemical and physiological effects. In preclinical studies, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been shown to inhibit tumor growth and induce cell death in cancer cells. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to reduce inflammation in animal models of inflammatory diseases. In addition, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been shown to improve metabolic parameters such as glucose tolerance and insulin sensitivity in animal models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate dosing and reproducibility of results. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to have low toxicity in preclinical studies, making it a promising candidate for further development. However, one of the limitations of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide. One area of interest is the development of combination therapies using N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide and other agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another potential direction is the investigation of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide in combination with other PARP inhibitors or other signaling pathway inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide and its potential in treating other diseases beyond cancer.
Synthesemethoden
The synthesis of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide involves several steps, starting with the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been optimized to achieve high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been found to exhibit anti-tumor activity in several preclinical models. In addition to cancer, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been studied for its potential in treating other diseases such as inflammation, neurodegenerative disorders, and metabolic disorders.
Eigenschaften
IUPAC Name |
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6N3O/c13-11(14,15)7-3-6(4-8(5-7)12(16,17)18)10(22)20-9-1-2-19-21-9/h1-5H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSVNRVJTICLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)

![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)




![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)

![3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7547940.png)
![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)
